2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
Description
The compound 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a structurally complex molecule featuring a 1H-imidazole core substituted with 4-fluorophenyl and 4-methoxyphenyl groups at positions 2 and 5, respectively. A sulfanyl (-S-) bridge at position 4 connects the imidazole ring to an acetamide moiety, which is further functionalized with a 2-methoxyethyl group. The sulfanyl group may contribute to hydrogen bonding or redox activity, while the methoxyethyl side chain could enhance solubility compared to simpler alkyl chains .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-27-12-11-23-18(26)13-29-21-19(14-5-9-17(28-2)10-6-14)24-20(25-21)15-3-7-16(22)8-4-15/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVXMNJUDXQNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-fluorobenzaldehyde with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to promote cyclization, forming the imidazole core.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoethanol, under basic conditions to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyethylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced imidazole derivatives
Substitution: Halogenated, nitrated phenyl derivatives
Scientific Research Applications
The compound exhibits various biological activities, including antimicrobial and antitumor effects. The following sections detail these applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-{[2-(4-Fluorophenyl)-5-(4-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide possess significant antimicrobial properties.
- Mechanism of Action : The presence of the imidazole ring is known to enhance interaction with microbial enzymes, disrupting their function.
- Case Study : A study demonstrated that derivatives with similar structures showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 0.22 to 0.25 μg/mL, suggesting strong antibacterial potential.
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
Antitumor Activity
The compound's structure suggests potential antitumor activity, particularly against various cancer cell lines.
- Mechanism of Action : The imidazole moiety may interact with cellular targets involved in proliferation and apoptosis.
- Case Study : Research has shown that related compounds exhibit significant cytotoxic effects on HT29 colon cancer cells, with IC50 values indicating effective growth inhibition.
| Activity Type | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
- Fluorophenyl Group : Enhances lipophilicity and may improve membrane penetration.
- Methoxyphenyl Substituent : Potentially increases interactions with biological targets due to steric effects.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Oxadiazole Derivatives (): Compounds such as N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) replace the imidazole core with a 1,3,4-oxadiazole ring.
- Benzothiazole Derivatives (): Compounds like N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide feature a benzothiazole ring instead of imidazole. The benzothiazole’s aromaticity and planar structure could enhance π-π stacking interactions in biological targets, a property less pronounced in non-aromatic imidazole derivatives .
Substituent Effects
- Fluorophenyl and Methoxyphenyl Groups: The target compound’s 4-fluorophenyl and 4-methoxyphenyl groups are mirrored in N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (). These substituents likely increase lipophilicity (logP) compared to non-fluorinated or non-methoxylated analogues, as seen in molecular weight trends (e.g., 422–428 g/mol in vs. ~450 g/mol estimated for the target) .
- Sulfur-Containing Moieties : The sulfanyl group in the target compound contrasts with sulfinyl (-SO-) groups in N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (). Sulfinyl groups are more polar and may confer greater metabolic stability but reduce passive diffusion .
Physicochemical Properties
Table 1: Comparison of Key Properties
Notes:
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic molecule that has drawn attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features an imidazole ring substituted with a fluorophenyl and methoxyphenyl group, linked through a sulfanyl group to an acetamide moiety. The structural formula is represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially acting as an inhibitor. Studies have indicated that similar compounds can inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). This could lead to modulation of neurotransmitter release, influencing mood and cognition.
- Antioxidant Activity : The methoxy groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of similar imidazole derivatives, researchers found that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival.
Case Study 2: Neuroprotective Effects
Another study investigated the impact of related compounds on neurodegenerative diseases. Results showed that these compounds could enhance GABAergic transmission, providing neuroprotection against excitotoxicity. This suggests potential applications in treating conditions like Alzheimer's disease.
Research Findings
Recent findings have demonstrated that derivatives of this compound exhibit significant biological activities:
- In vitro studies indicate that the compound shows promising results in inhibiting tumor growth and promoting apoptosis in various cancer cell lines.
- In vivo studies suggest potential efficacy in animal models for neurodegenerative diseases, highlighting improvements in cognitive function and reduced neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
